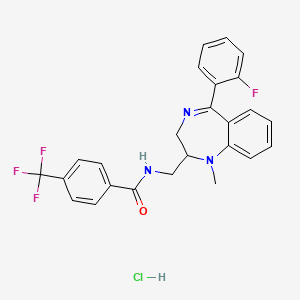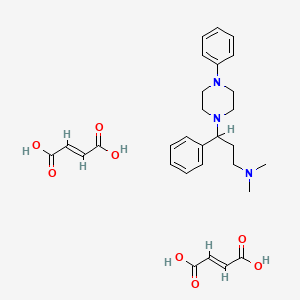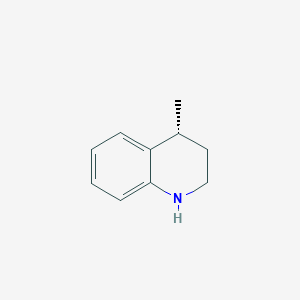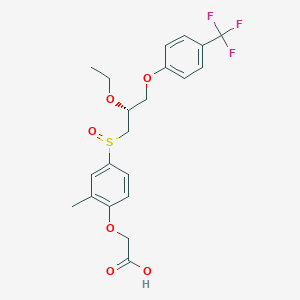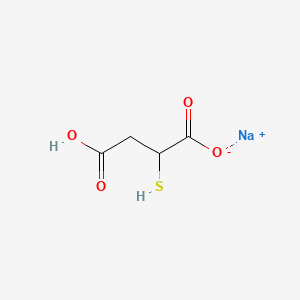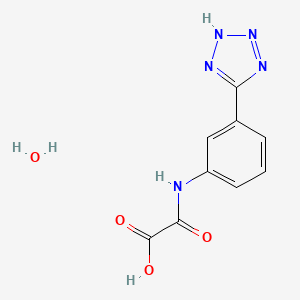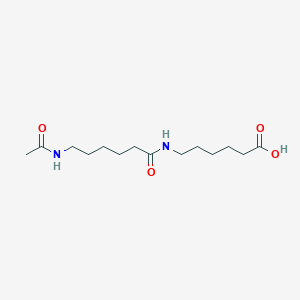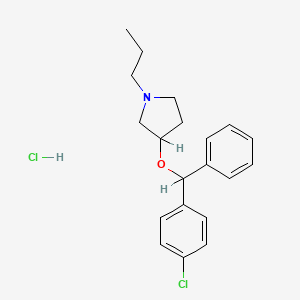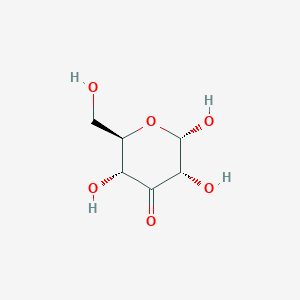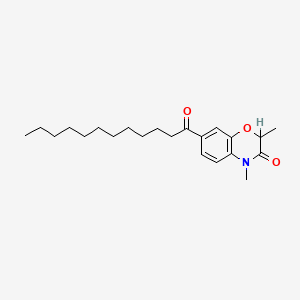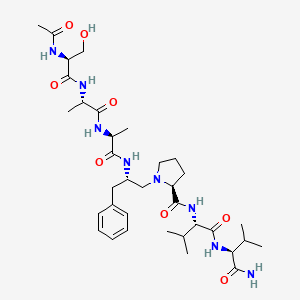
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core with a chlorine atom at the 5th position, a methyl group at the 1st position, and a pyridinyl group at the 3rd position. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include phosgene, triphosgene, and 1,1’-carbonyldiimidazole. The reaction conditions often require precisely controlled environments, high temperatures, and long reaction times to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry protocols, such as solvent-free conditions and the use of CO2 as a carbonyl source, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 5-chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and solvents like dichloromethane.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 1,3-Dihydro-2H-benzimidazol-2-one
- 2-Hydroxybenzimidazole
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- is unique due to the presence of the chlorine atom at the 5th position and the pyridinyl group at the 3rd position. These structural features contribute to its distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
89659-97-2 |
|---|---|
Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-pyridin-3-ylbenzimidazol-2-one |
InChI |
InChI=1S/C13H10ClN3O/c1-16-11-5-4-9(14)7-12(11)17(13(16)18)10-3-2-6-15-8-10/h2-8H,1H3 |
InChI Key |
NVHDCNQLULRMAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


